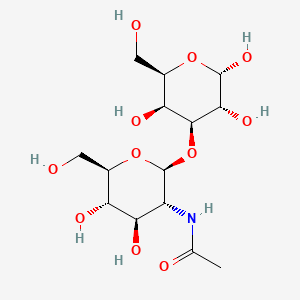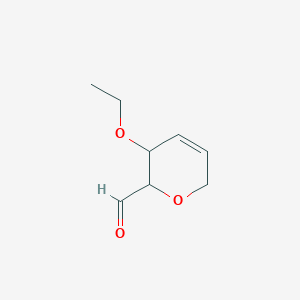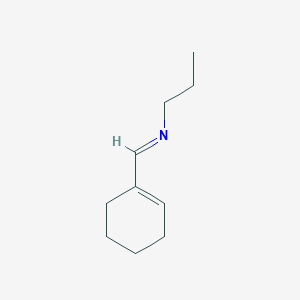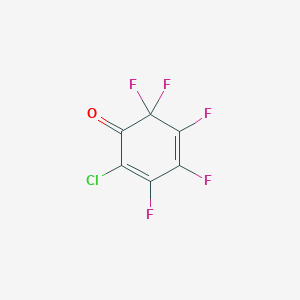silyl}methyl)dimethylsilane CAS No. 63794-51-4](/img/structure/B14501167.png)
Chloro({[(dichloroboranyl)methyl](dimethyl)silyl}methyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane typically involves the reaction of dichloroborane with a suitable silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain a product that meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron and silicon oxides.
Reduction: Reduction reactions can lead to the formation of different organosilicon and organoboron compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield boron and silicon oxides, while substitution reactions can produce a variety of functionalized organosilicon and organoboron compounds .
Aplicaciones Científicas De Investigación
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of new biomaterials and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of therapeutic agents.
Mecanismo De Acción
The mechanism by which Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane exerts its effects involves interactions with various molecular targets. The boron and silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions are crucial for its applications in organic synthesis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon and organoboron compounds, such as:
- Dichlorodimethylsilane
- Chlorotrimethylsilane
- Dichloromethylsilane
Uniqueness
Chloro({(dichloroboranyl)methylsilyl}methyl)dimethylsilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only one of these elements. Its ability to form stable bonds with various elements makes it a versatile reagent in organic synthesis and materials science .
Propiedades
Número CAS |
63794-51-4 |
|---|---|
Fórmula molecular |
C6H16BCl3Si2 |
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
chloro-[[dichloroboranylmethyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C6H16BCl3Si2/c1-11(2,5-7(8)9)6-12(3,4)10/h5-6H2,1-4H3 |
Clave InChI |
BMRSLHSYRCZWIY-UHFFFAOYSA-N |
SMILES canónico |
B(C[Si](C)(C)C[Si](C)(C)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)


![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)




![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)

![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)



